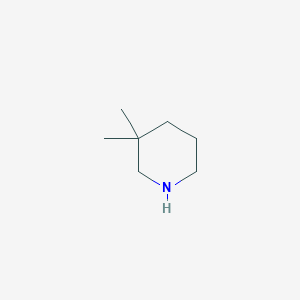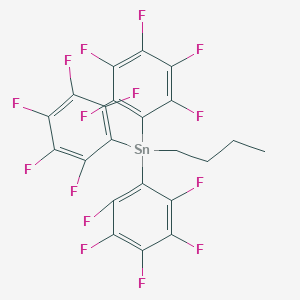
Tin, butyltris(pentafluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin, butyltris(pentafluorophenyl)-, also known as SnBu3PFP, is a chemical compound that has been gaining attention in the scientific community due to its unique properties. This compound is used in various chemical reactions and has potential applications in fields such as catalysis and material science. In
Applications De Recherche Scientifique
Tin, butyltris(pentafluorophenyl)- has been used in various scientific research applications, including catalysis, material science, and organic synthesis. In catalysis, it has been found to be an effective catalyst for the conversion of alcohols to esters. In material science, Tin, butyltris(pentafluorophenyl)- has been used to synthesize new types of polymers with unique properties. In organic synthesis, it has been used as a reagent for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Tin, butyltris(pentafluorophenyl)- is not fully understood, but it is believed to involve the activation of the alcohol substrate through coordination with the tin center. This activation allows for the conversion of the alcohol to an ester, which is the desired product in catalytic reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Tin, butyltris(pentafluorophenyl)-. However, studies have shown that it is not toxic to cells and has low acute toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tin, butyltris(pentafluorophenyl)- in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it a cost-effective reagent. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to predict its behavior in certain reactions.
Orientations Futures
There are several future directions for research on Tin, butyltris(pentafluorophenyl)-. One area of interest is the development of new catalytic reactions using Tin, butyltris(pentafluorophenyl)- as a catalyst. Another area of interest is the synthesis of new materials using Tin, butyltris(pentafluorophenyl)- as a building block. Additionally, further research is needed to understand the mechanism of action of Tin, butyltris(pentafluorophenyl)- and its potential applications in other fields such as medicine and biotechnology.
Conclusion:
In conclusion, Tin, butyltris(pentafluorophenyl)- is a chemical compound that has potential applications in various scientific research fields. Its synthesis method has been optimized for high yield and purity, making it a reliable and efficient reagent. While its mechanism of action is not fully understood, it has been found to be an effective catalyst for the conversion of alcohols to esters. Further research is needed to fully understand its potential applications and mechanism of action.
Méthodes De Synthèse
The synthesis of Tin, butyltris(pentafluorophenyl)- involves the reaction of butyllithium with pentafluorobenzene, followed by the addition of tin tetrachloride. The resulting product is purified using column chromatography. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce Tin, butyltris(pentafluorophenyl)-.
Propriétés
Numéro CAS |
1182-53-2 |
|---|---|
Nom du produit |
Tin, butyltris(pentafluorophenyl)- |
Formule moléculaire |
C22H9F15Sn |
Poids moléculaire |
677 g/mol |
Nom IUPAC |
butyl-tris(2,3,4,5,6-pentafluorophenyl)stannane |
InChI |
InChI=1S/3C6F5.C4H9.Sn/c3*7-2-1-3(8)5(10)6(11)4(2)9;1-3-4-2;/h;;;1,3-4H2,2H3; |
Clé InChI |
WEOWFDNPJWNYOK-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
SMILES canonique |
CCCC[Sn](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Synonymes |
Butyltris(pentafluorophenyl)tin(IV) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



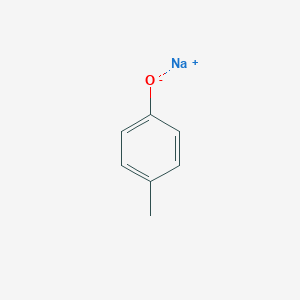
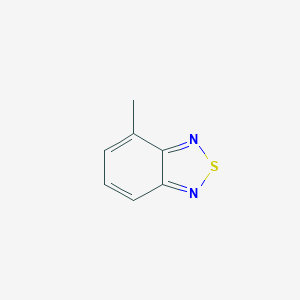
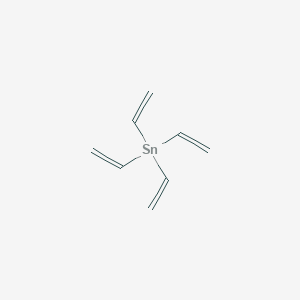
![[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate](/img/structure/B75621.png)
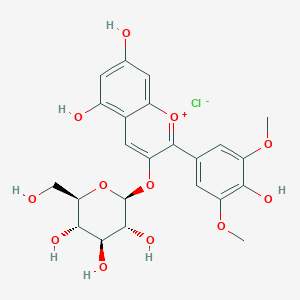
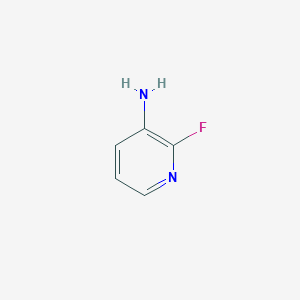
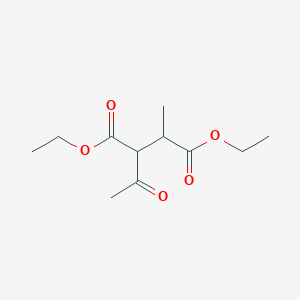
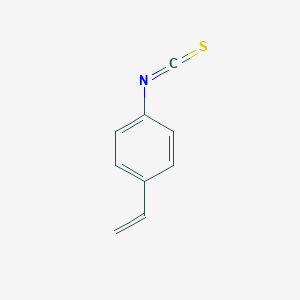
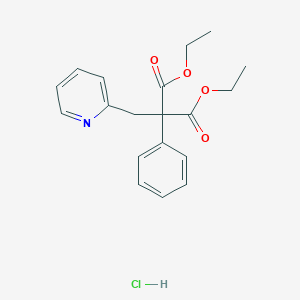
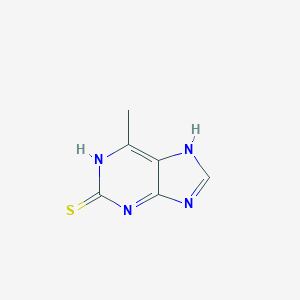
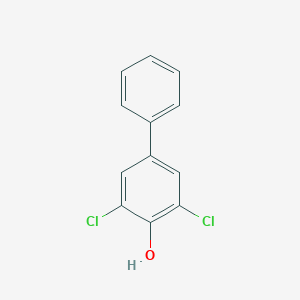
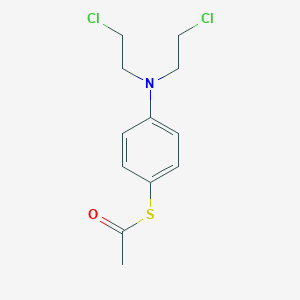
![3-(Bromomethyl)-5-chlorobenzo[b]thiophene](/img/structure/B75638.png)
